molecular formula C11H8ClN3O3S2 B1392498 [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid CAS No. 1242951-47-8

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid

Cat. No.: B1392498
CAS No.: 1242951-47-8
M. Wt: 329.8 g/mol
InChI Key: HHBKYYTXRMHMMX-UHFFFAOYSA-N
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Description

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid is a complex organic compound with the molecular formula C₁₁H₈ClN₃O₃S₂ This compound is notable for its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenylamine reacts with the thiadiazole intermediate.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydrothiadiazoles.

    Substitution: Nitro or halogenated derivatives of the chlorophenyl group.

Scientific Research Applications

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Bind to DNA: The compound can intercalate into DNA, interfering with DNA replication and transcription.

    Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can be compared with other similar compounds, such as:

    [(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    [(5-{[(3-Bromophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid: Similar structure but with a bromine atom instead of chlorine.

    [(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

2-[[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S2/c12-6-2-1-3-7(4-6)13-9(18)10-14-15-11(20-10)19-5-8(16)17/h1-4H,5H2,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBKYYTXRMHMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
Reactant of Route 2
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
Reactant of Route 4
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid

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